1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 518023-77-3
Cat. No.: VC2340447
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 518023-77-3 |
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Molecular Formula | C14H10N2O |
Molecular Weight | 222.24 g/mol |
IUPAC Name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C14H10N2O/c17-10-11-8-15-16(9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H |
Standard InChI Key | ZQTOQSZEFKUAKA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O |
Introduction
Chemical Structure and Properties
Basic Chemical Information
1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is characterized by its specific molecular structure and associated chemical identifiers. The compound features a 2-naphthyl group attached to the nitrogen atom at position 1 of the pyrazole ring, with an aldehyde group at position 4. Table 1 summarizes the key chemical information for this compound.
Table 1: Chemical Identity and Properties of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde
Property | Value |
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CAS Number | 518023-77-3 |
IUPAC Name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde |
Molecular Formula | C₁₄H₁₀N₂O |
Molecular Weight | 222.24 g/mol |
Standard InChI | InChI=1S/C14H10N2O/c17-10-11-8-15-16(9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H |
Standard InChIKey | ZQTOQSZEFKUAKA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O |
PubChem Compound ID | 4150576 |
The molecular structure consists of a pyrazole core (a five-membered ring containing two adjacent nitrogen atoms) with a naphthyl group attached at the N1 position and an aldehyde group at the C4 position. This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Physical Properties
The physical properties of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde are primarily influenced by its structural features, particularly the presence of the aromatic naphthyl group, the heterocyclic pyrazole ring, and the aldehyde functionality. While specific physical data for this exact compound is limited in the provided sources, we can draw reasonable inferences based on related structures.
The compound likely appears as a crystalline solid at room temperature, with a yellowish to off-white coloration typical of aromatic aldehydes. The presence of the aldehyde group imparts distinctive spectroscopic characteristics, particularly in IR spectroscopy where a strong carbonyl stretching band would be expected in the region of 1680-1700 cm⁻¹.
Related pyrazole-4-carbaldehydes, such as 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, show characteristic IR bands for C=O at around 1676 cm⁻¹, C=N at 1603 cm⁻¹, and C=C at 1591 cm⁻¹, which would likely be comparable for our target compound .
Synthesis Methods
Reaction Mechanisms and Considerations
Applications and Biological Activities
Synthetic Applications
1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde serves as a valuable synthetic intermediate in organic synthesis. The presence of the aldehyde functional group makes it particularly useful as a building block for the synthesis of more complex molecules through various transformations:
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The aldehyde group can participate in condensation reactions with amines to form imines or with active methylene compounds to form olefins via the Knoevenagel condensation.
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It can undergo reduction to the corresponding alcohol.
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It can serve as a substrate for Wittig reactions to form alkenes.
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It can participate in reductive amination to form a wide range of amine derivatives .
The synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, for example, involves the reductive amination of the related 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic amines using NaBH₄ in the presence of I₂ as a reducing agent . Similar transformations could be applied to our target compound.
Structure-Activity Relationships and Derivative Development
Derivative Development
The development of derivatives based on the 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde scaffold typically involves modifications at the aldehyde position. For example, research on related compounds has involved:
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Reductive Amination: Reaction with various substituted anilines followed by reduction to generate a diverse range of amine derivatives .
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Condensation Reactions: Formation of Schiff bases or oximes through reaction with primary amines or hydroxylamine.
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Reduction: Conversion of the aldehyde to the corresponding alcohol to alter the hydrogen-bonding properties of the molecule.
Studies on structurally related compounds have demonstrated that different substitution patterns can significantly affect the biological activity profile. For instance, researchers have synthesized and evaluated various 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives for their antimicrobial properties, finding that the nature and position of substituents on the aniline ring influenced the biological activity .
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